molecular formula C8H7BrN2S B1505500 5-Bromo-3-(methylthio)-1H-indazole CAS No. 201227-23-8

5-Bromo-3-(methylthio)-1H-indazole

Cat. No.: B1505500
CAS No.: 201227-23-8
M. Wt: 243.13 g/mol
InChI Key: BGLZAKHTTIEEMC-UHFFFAOYSA-N
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Description

5-Bromo-3-(methylthio)-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2S and its molecular weight is 243.13 g/mol. The purity is usually 95%.
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Biological Activity

5-Bromo-3-(methylthio)-1H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇BrN₂S, with a molecular weight of approximately 243.12 g/mol. The presence of bromine and methylthio functional groups enhances its chemical reactivity and biological activity. The compound's structure allows for electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity, particularly against α-glucosidase. This inhibition is relevant for managing diabetes by slowing carbohydrate digestion, thereby reducing postprandial blood glucose levels. Additionally, compounds within the indazole family have shown antioxidant properties, contributing to their potential therapeutic applications.

Anticancer Potential

Several studies have highlighted the anticancer properties of indazole derivatives, including this compound. Preliminary findings suggest that this compound may inhibit tumor growth and promote apoptosis in cancer cells. For instance, molecular docking studies have predicted its interaction with key proteins involved in cancer pathways, suggesting a mechanism for its anticancer effects .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption properties, making it suitable for oral administration. However, further studies are needed to fully characterize its metabolism and potential toxicity profiles in vivo.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents at the indazole ring's third position. The following table summarizes some related compounds and their similarity indices:

Compound NameCAS NumberSimilarity Index
5-Bromo-3-methyl-1H-indazole552331-16-50.98
5-Bromo-3-(ethylthio)-1H-indazole201227-23-80.97
5-Bromo-3-isopropyl-1H-indazole1276075-40-10.94
7-Bromo-3-methyl-1H-indazole1031417-71-60.96
5-Bromo-3-(phenylthio)-1H-indazole1082041-34-60.92

These compounds exhibit unique properties influenced by their substituents, which can affect their biological activities and potential therapeutic applications.

Study on Antimicrobial Activity

In a recent study focusing on antimicrobial properties, derivatives of indazoles were screened for activity against methicillin-resistant Staphylococcus aureus (MRSA). Although not directly tested, the structural similarities suggest that compounds like this compound may also possess antimicrobial properties worthy of exploration .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that halogen substitutions on the indole ring significantly enhance biological activities such as anticancer and antimicrobial effects. Compounds with specific functional groups at certain positions demonstrate varied efficacy against different biological targets .

Properties

IUPAC Name

5-bromo-3-methylsulfanyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLZAKHTTIEEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705908
Record name 5-Bromo-3-(methylsulfanyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201227-23-8
Record name 5-Bromo-3-(methylsulfanyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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